

## Prontosil discovery and timeline of development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Prontosil |           |
| Cat. No.:            | B091393   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Prontosil** 

### **Abstract**

This document provides a comprehensive technical overview of the discovery and development of **Prontosil**, the first commercially available synthetic antibacterial agent. It details the key scientific milestones, experimental protocols, and the elucidation of its mechanism of action that ushered in the era of sulfa drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed historical and scientific perspective on this landmark chemotherapeutic agent.

### **Discovery and Development Timeline**

The journey of **Prontosil** from a chemical dye to a life-saving drug involved several key phases over nearly three decades. Initially synthesized as part of a broad industrial chemistry program, its therapeutic potential was uncovered through systematic biological screening.

The timeline began with the synthesis of key chemical precursors long before their biological significance was understood. In 1908, Austrian chemistry student Paul Gelmo first synthesized p-aminobenzenesulfonamide (sulfanilamide) as part of his doctoral thesis.[1] At IG Farben's Bayer laboratories in Germany, a dedicated program led by Heinrich Hörlein aimed to find dyes with antibacterial properties.[2] Within this program, chemists Josef Klarer and Fritz Mietzsch synthesized a red azo dye, 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide, later named **Prontosil** Rubrum.[1][2]







The crucial discovery of its antibacterial effect was made in late 1932 by pathologist Gerhard Domagk.[1] Tasked with screening new compounds, Domagk found that **Prontosil**, while inert in vitro, showed remarkable efficacy against systemic Streptococcus pyogenes infections in mice.[3] Despite the groundbreaking results, the findings were not published until February 15, 1935, in a series of articles in Deutsche Medizinische Wochenschrift.[4] This delay allowed for further testing and, notably, the successful, desperate use of the drug to save Domagk's own daughter from a severe streptococcal infection.[4][5]

The 1935 publication spurred international research. At the Pasteur Institute in Paris, a team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti investigated the drug's paradoxical in vivo activity. By late 1935, they demonstrated that **Prontosil** was a prodrug, metabolized in the body to the active, colorless compound sulfanilamide.[6] This discovery was a pivotal moment in pharmacology.

Clinical validation followed swiftly. In 1936, Leonard Colebrook in London provided definitive clinical evidence of **Prontosil**'s efficacy in treating puerperal fever, a common and deadly postpartum streptococcal infection.[6][7][8] For his discovery of **Prontosil**'s antibacterial effects, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time and only received the medal in 1947.





Click to download full resolution via product page

Figure 1: Timeline of **Prontosil**'s development.



### **Key Experimental Protocols**

The development of **Prontosil** was underpinned by rigorous experimental work. The following protocols represent the foundational studies that established its efficacy and mechanism.

### Domagk's Initial In Vivo Efficacy Study (1932)

This pivotal experiment demonstrated the life-saving potential of **Prontosil** in a murine model of sepsis.

- Objective: To determine if Prontosil has a therapeutic effect on systemic bacterial infections in a living organism.
- Model: Mice infected with a lethal dose of hemolytic Streptococcus pyogenes.
- Methodology:
  - Infection: A virulent strain of Streptococcus pyogenes was administered to 26 mice via intraperitoneal injection. The dose was predetermined to be lethal.[4]
  - Grouping: The mice were divided into a treatment group (n=12) and a control group (n=14).[9]
  - Treatment: The treatment group received a single, large oral dose of **Prontosil** via a stomach tube shortly after infection.[9][10] The control group received no treatment.
  - Observation: Both groups were monitored for survival over several days.
- Results: All 12 mice in the **Prontosil**-treated group survived the infection. All 14 mice in the untreated control group died within four days.[4][10] This stark contrast provided the first evidence of **Prontosil**'s powerful chemotherapeutic action.

Figure 2: Workflow of Domagk's pivotal mouse experiment.

### Colebrook's Puerperal Fever Studies (1936)

Leonard Colebrook's work provided crucial clinical validation and further animal data, including specific dosages.



- Objective: To confirm the efficacy of **Prontosil** against hemolytic streptococci in both animal models and human patients with puerperal fever.
- Animal Study Protocol:
  - Model: Mice infected with lethal doses of streptococci isolated from puerperal fever cases.
    [11]
  - Treatment: One group of mice was injected with 7.5 mg of **Prontosil** one and a half hours post-infection, with subsequent daily doses for six days.[11]
  - Results: The survival rate for **Prontosil**-treated mice was significantly higher (64-70%)
    compared to untreated controls.[11]
- Human Clinical Study Protocol:
  - Population: Patients with puerperal fever caused by hemolytic streptococcus at Queen
    Charlotte's Hospital, London.[10]
  - Treatment: Patients were treated with both oral **Prontosil** and injections of a soluble form,
    **Prontosil** Solubile.[10]
  - Data Collection: Mortality rates were recorded and compared with historical control data from the same hospital in the years immediately preceding the introduction of **Prontosil**.

### **Prontosil Synthesis Protocol**

The synthesis of **Prontosil** involves a two-step diazotization and azo coupling reaction.

- Objective: To synthesize 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide (**Prontosil**).
- Reactants: Sulfanilamide (p-aminobenzenesulfonamide), sodium nitrite, hydrochloric acid, m-phenylenediamine, sodium acetate.[12]
- Methodology:
  - Diazotization: An acidic solution of sulfanilamide is prepared in aqueous HCl. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is added dropwise



while maintaining the low temperature to form the diazonium salt (4-sulfamoylbenzenediazonium chloride).[12]

- Azo Coupling: A separate solution of m-phenylenediamine in aqueous sodium acetate is prepared. The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.[12]
- Precipitation: The pH is adjusted to approximately 8.0 with sodium bicarbonate to facilitate the precipitation of the crude **Prontosil** product.[12]
- Purification: The crude red solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent like an ethanolwater mixture.[12]

# Mechanism of Action: From Prodrug to Pathway Inhibitor

The initial observation that **Prontosil** was active in vivo but not in vitro was a critical scientific puzzle. The solution, discovered by the Tréfouël team at the Pasteur Institute, was the concept of the prodrug.

- Metabolic Activation: Inside the host organism, Prontosil's azo bond (-N=N-) is cleaved by reductases, particularly azoreductases present in the liver and gut microbiota.[6][13][14] This metabolic reduction splits the molecule, releasing the therapeutically active component, sulfanilamide.[15]
- Competitive Inhibition: Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA).[13] PABA is an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes a critical step in the biosynthesis of folic acid.
- Folic Acid Synthesis Disruption: By competitively binding to the active site of DHPS, sulfanilamide blocks the synthesis of dihydropteroate, thereby halting the entire folic acid pathway.[13]
- Selective Toxicity: Bacteria must synthesize their own folic acid to produce nucleotides for DNA replication and repair. In contrast, humans and other mammals lack this pathway and



acquire folic acid (as folate) from their diet. This fundamental metabolic difference accounts for the selective toxicity of sulfa drugs, which harm bacteria without affecting the host.





Click to download full resolution via product page

Figure 3: **Prontosil**'s metabolic activation and mechanism of action.

## **Quantitative Data Summary**

The early studies on **Prontosil** provided clear quantitative evidence of its efficacy, particularly in reducing mortality from severe bacterial infections.

Table 1: Domagk's Initial Murine Sepsis Experiment (1932)

| Group                                                                               | Treatment                    | No. of Mice | Outcome                   | Survival Rate |
|-------------------------------------------------------------------------------------|------------------------------|-------------|---------------------------|---------------|
| 1                                                                                   | Prontosil (single oral dose) | 12          | All survived              | 100%          |
| 2                                                                                   | None (Control)               | 14          | All died within 4<br>days | 0%            |
| Data sourced<br>from multiple<br>accounts of<br>Domagk's 1935<br>publication.[4][9] |                              |             |                           |               |

Table 2: Colebrook & Kenny's Puerperal Fever Clinical Study (1936)



| Time Period                                                                    | Treatment                                | No. of Patients | No. of Deaths | Fatality Rate |
|--------------------------------------------------------------------------------|------------------------------------------|-----------------|---------------|---------------|
| 1931-1934                                                                      | Pre-Prontosil<br>(Historical<br>Control) | 76              | 19            | ~25%          |
| 1936 (Initial Trial)                                                           | Prontosil                                | 38              | 3             | 8%            |
| 1936 (Extended<br>Trial)                                                       | Prontosil                                | 64 (total)      | 3 (total)     | 4.7%          |
| Data adapted<br>from Colebrook's<br>1936<br>publications in<br>The Lancet.[10] |                                          |                 |               |               |

### Conclusion

The discovery of **Prontosil** represents a watershed moment in the history of medicine. It was the first systemic chemotherapeutic agent to effectively combat bacterial infections, directly leading to the development of the entire class of sulfonamide drugs. The research journey, from the initial screening of dyes to the elucidation of its prodrug nature and specific enzymatic target, established a new paradigm for rational drug discovery. The principles of in vivo testing, metabolic activation, and competitive inhibition, all central to the **Prontosil** story, remain fundamental concepts in pharmacology and drug development today. While largely replaced by more modern antibiotics, **Prontosil**'s legacy is its role as the "magic bullet" that launched the antibiotic revolution.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Prontosil - Wikipedia [en.wikipedia.org]



- 2. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 3. researchopenworld.com [researchopenworld.com]
- 4. Gerhard Domagk Wikipedia [en.wikipedia.org]
- 5. History of Chemotherapy and Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jameslindlibrary.org [jameslindlibrary.org]
- 8. Leonard Colebrook (1883–1967) | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]
- 10. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leonard Colebrook's Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 12. studycorgi.com [studycorgi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prontosil discovery and timeline of development].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091393#prontosil-discovery-and-timeline-of-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com